1-(furan-2-ylmethyl)-3-((3-methoxyphenyl)amino)-1H-pyrrole-2,5-dione

Description

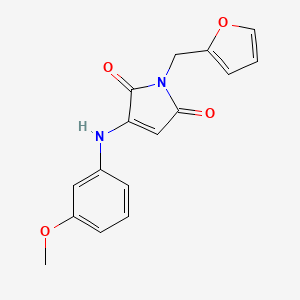

1-(Furan-2-ylmethyl)-3-((3-methoxyphenyl)amino)-1H-pyrrole-2,5-dione is a maleimide-derived compound characterized by a pyrrole-2,5-dione core substituted at the N(1) position with a furan-2-ylmethyl group and at the C(3) position with a 3-methoxyphenylamino moiety. This structure combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting enzymes such as kinases or receptors involved in signaling pathways.

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-3-(3-methoxyanilino)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-21-12-5-2-4-11(8-12)17-14-9-15(19)18(16(14)20)10-13-6-3-7-22-13/h2-9,17H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLLJTALWPMDNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=CC(=O)N(C2=O)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Furan-2-ylmethyl)-3-((3-methoxyphenyl)amino)-1H-pyrrole-2,5-dione, also known as a pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a furan ring and a methoxyphenyl group, which may contribute to its interactions with various biological targets. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of furan-2-carbaldehyde with 3-methoxybenzylamine under reductive amination conditions. The use of reducing agents such as sodium cyanoborohydride enhances the yield and purity of the final product. The reaction can be summarized as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The furan and methoxyphenyl groups facilitate binding interactions that can modulate enzyme activity or receptor signaling pathways. Notably, similar pyrrole derivatives have shown promise as inhibitors of key signaling pathways involved in cancer progression.

Antitumor Activity

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant antitumor properties. For instance, compounds structurally related to this compound have been shown to inhibit the growth of cancer cell lines and in vivo tumor models. A study demonstrated that certain pyrrole derivatives inhibited colon cancer cell lines with GI50 values ranging from M to M .

Anti-inflammatory Properties

In addition to antitumor effects, this compound may exhibit anti-inflammatory properties. Studies have indicated that similar compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests a potential role in managing inflammatory diseases .

Case Studies

| Study | Compound Tested | Biological Activity | Findings |

|---|---|---|---|

| Dubinina et al. (2007) | 4-Amino-3-chloro-1H-pyrrole-2,5-dione | Antitumor | Inhibited growth of HCT-116 colon cancer cells (GI50 ~ M) |

| Kuznietsova et al. (2016) | Various pyrrole derivatives | Anti-inflammatory | Reduced IL-6 and TNF-α production in PBMCs |

| Garmanchuk et al. (2013) | Pyrrole derivatives | Antioxidant | Demonstrated low toxicity and antioxidant properties |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Pyrrole-2,5-dione Derivatives

Pyrrole-2,5-dione derivatives exhibit diverse pharmacological activities depending on their substitution patterns. Below is a comparative analysis of the target compound with structurally related analogues:

Key Structural and Functional Differences

- Substituent Effects on Bioactivity: The 3-methoxyphenylamino group in the target compound differs from the 3-trifluoromethylphenylamino group in MI-1 . The trifluoromethyl group enhances electronegativity and metabolic stability, making MI-1 a stronger kinase inhibitor. Compared to 1-(4-methoxyphenyl)amino-1H-pyrrole-2,5-dione , the meta-substitution in the target compound may reduce steric hindrance, improving binding to flat enzymatic pockets.

- Synthetic Accessibility: N(1)-alkylation of pyrrole-2,5-dione with furan-2-ylmethyl bromide is straightforward , whereas analogues like MI-1 require multi-step functionalization of the phenylamino group .

Pharmacological and Physicochemical Data

| Parameter | Target Compound | MI-1 | 1-(3-Methylphenyl)-1H-pyrrole-2,5-dione |

|---|---|---|---|

| Molecular Weight | 326.3 g/mol | 425.7 g/mol | 201.2 g/mol |

| Predicted logP | 2.5 | 4.2 | 1.8 |

| Enzymatic Targets | Kinases (inferred) | EGFR, VEGFR | None reported |

| Toxicity (LD50) | Not reported | Not reported | >500 mg/kg (rodent) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.